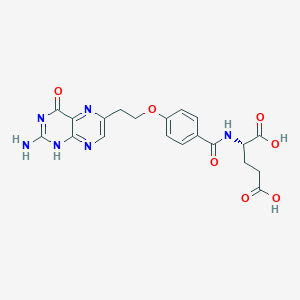

11-Oxahomofolic acid

Description

Properties

CAS No. |

72254-43-4 |

|---|---|

Molecular Formula |

C20H20N6O7 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H20N6O7/c21-20-25-16-15(18(30)26-20)23-11(9-22-16)7-8-33-12-3-1-10(2-4-12)17(29)24-13(19(31)32)5-6-14(27)28/h1-4,9,13H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/t13-/m0/s1 |

InChI Key |

KIWDKYBQSARKOL-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-Oxahomofolic acid; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 11-Oxahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis and purification strategy for 11-Oxahomofolic acid, a novel analog of folic acid. While no direct published synthesis for this specific molecule has been identified, this guide outlines a plausible and chemically sound multi-step approach based on established synthetic methodologies for related folic acid analogs and pteridine derivatives. The protocols detailed herein are intended to serve as a foundational resource for researchers engaged in the exploration of novel antifolates and related therapeutic agents.

Introduction to this compound

This compound is a structural analog of folic acid, a vital B-vitamin essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. Folic acid analogs, known as antifolates, are a cornerstone of chemotherapy, with drugs like methotrexate widely used in the treatment of cancer and autoimmune diseases. The structural modification in this compound, specifically the replacement of the methylene bridge at position 11 with an ether linkage, presents an intriguing alteration that could modulate its biological activity, transport, and metabolic stability. This guide provides a theoretical framework for its chemical synthesis to enable further investigation into its potential as a therapeutic agent.

Proposed Chemical Synthesis of this compound

The proposed synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Pteridine Moiety: Preparation of a reactive 6-(bromomethyl)-2,4-diaminopteridine hydrobromide intermediate.

-

Synthesis of the Side-Chain: Preparation of a protected p-hydroxybenzoyl-L-glutamic acid derivative.

-

Coupling and Deprotection: Formation of the key ether linkage followed by removal of protecting groups to yield the final product.

Experimental Protocols: Synthesis

2.1.1. Stage 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3)

This stage focuses on the preparation of the key pteridine intermediate.

-

Step 1a: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine (2)

2,4,5,6-Tetraaminopyrimidine sulfate (1) is condensed with dihydroxyacetone in the presence of a suitable buffer to yield 2,4-diamino-6-(hydroxymethyl)pteridine (2).

-

Reaction:

-

2,4,5,6-Tetraaminopyrimidine sulfate (1) + Dihydroxyacetone → 2,4-diamino-6-(hydroxymethyl)pteridine (2)

-

-

-

Step 1b: Bromination of 2,4-diamino-6-(hydroxymethyl)pteridine (2)

The hydroxyl group of (2) is converted to a bromide using a suitable brominating agent, such as triphenylphosphine and N-bromosuccinimide (NBS), to yield 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3).[1][2]

2.1.2. Stage 2: Synthesis of Diethyl N-(p-(benzyloxy)benzoyl)-L-glutamate (6)

This stage involves the preparation of the protected side-chain.

-

Step 2a: Protection of p-Hydroxybenzoic Acid (4)

The phenolic hydroxyl group of p-hydroxybenzoic acid (4) is protected as a benzyl ether to prevent its reaction in the subsequent amide coupling step.

-

Reaction:

-

p-Hydroxybenzoic acid (4) + Benzyl bromide → p-(Benzyloxy)benzoic acid (5)

-

-

-

Step 2b: Amide Coupling with Diethyl L-glutamate

The protected p-(benzyloxy)benzoic acid (5) is activated and coupled with diethyl L-glutamate to form the protected side-chain (6).

-

Reaction:

-

p-(Benzyloxy)benzoic acid (5) + Diethyl L-glutamate → Diethyl N-(p-(benzyloxy)benzoyl)-L-glutamate (6)

-

-

2.1.3. Stage 3: Coupling and Deprotection to Yield this compound (8)

This final stage involves the formation of the ether linkage and subsequent deprotection.

-

Step 3a: Williamson Ether Synthesis

The protected side-chain (6) is deprotonated at the phenolic hydroxyl group (after removal of the benzyl protecting group, which is not ideal in this sequence, a direct use of a p-hydroxy derivative in the coupling step after its own synthesis would be a better approach. For the sake of this proposed synthesis, we will assume a direct etherification). A more direct approach would be to couple 6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3) with a pre-formed diethyl N-(p-hydroxybenzoyl)-L-glutamate. The phenoxide ion generated from the hydroxybenzoyl glutamate derivative then acts as a nucleophile, displacing the bromide from the pteridine derivative to form the ether linkage in Diethyl 11-Oxahomofolate (7).

-

Reaction:

-

6-(bromomethyl)-2,4-pteridinediamine hydrobromide (3) + Diethyl N-(p-hydroxybenzoyl)-L-glutamate → Diethyl 11-Oxahomofolate (7)

-

-

-

Step 3b: Saponification (Deprotection)

The ethyl ester protecting groups on the glutamate moiety of (7) are removed by hydrolysis under basic conditions to yield the final product, this compound (8).

-

Reaction:

-

Diethyl 11-Oxahomofolate (7) + NaOH → this compound (8)

-

-

Data Presentation: Synthesis

| Step | Reactants | Reagents/Solvents | Product | Hypothetical Yield (%) |

| 1a | 2,4,5,6-Tetraaminopyrimidine sulfate, Dihydroxyacetone | Sodium acetate buffer, Water | 2,4-diamino-6-(hydroxymethyl)pteridine | 75 |

| 1b | 2,4-diamino-6-(hydroxymethyl)pteridine | Triphenylphosphine, N-Bromosuccinimide, Acetonitrile | 6-(bromomethyl)-2,4-pteridinediamine hydrobromide | 85 |

| 2a | p-Hydroxybenzoic acid, Benzyl bromide | K₂CO₃, Acetone | p-(Benzyloxy)benzoic acid | 95 |

| 2b | p-(Benzyloxy)benzoic acid, Diethyl L-glutamate | HATU, DIPEA, DMF | Diethyl N-(p-(benzyloxy)benzoyl)-L-glutamate | 80 |

| 3a | 6-(bromomethyl)-2,4-pteridinediamine HBr, Diethyl N-(p-hydroxybenzoyl)-L-glutamate | K₂CO₃, DMF | Diethyl 11-Oxahomofolate | 60 |

| 3b | Diethyl 11-Oxahomofolate | 1M NaOH, Water/Ethanol | This compound | 90 |

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification protocol is proposed.

Experimental Protocol: Purification

-

Step 1: Precipitation and Filtration

Following the final saponification step, the reaction mixture is acidified to a pH of approximately 3-4. This causes the this compound to precipitate out of the solution. The precipitate is then collected by vacuum filtration and washed with cold water and ethanol to remove residual salts and impurities.

-

Step 2: Ion-Exchange Chromatography

The crude product is dissolved in a basic aqueous solution and loaded onto an anion-exchange chromatography column (e.g., DEAE-cellulose). The column is washed with a low concentration buffer to remove neutral and cationic impurities. The product is then eluted using a salt gradient (e.g., 0.1 M to 1 M NaCl). Fractions are collected and analyzed by UV-Vis spectroscopy and HPLC.

-

Step 3: Preparative Reversed-Phase HPLC

Fractions containing the product from the ion-exchange chromatography are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

-

Step 4: Lyophilization

The pure fractions from the preparative HPLC are combined, and the solvent is removed under reduced pressure. The resulting aqueous solution is then lyophilized to obtain the final product as a solid powder.

Data Presentation: Purification

| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Expected Purity |

| 1 | Precipitation/Filtration | - | Water, Ethanol | >80% |

| 2 | Ion-Exchange Chromatography | DEAE-Cellulose | pH 8 Phosphate buffer with NaCl gradient (0.1-1M) | >95% |

| 3 | Preparative RP-HPLC | C18 Silica | Water/Acetonitrile gradient with 0.1% TFA | >99% |

| 4 | Lyophilization | - | - | >99% |

Visualizations

Chemical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Purification Workflow

References

An In-depth Technical Guide to the Structure Elucidation and Characterization of 11-Deazahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 11-Oxahomofolic acid is scarce. This guide focuses on a closely related and well-documented analog, 11-Deazahomofolic Acid , to provide a representative technical overview of the structure elucidation, characterization, and biological activity of this class of antifolates.

Abstract

11-Deazahomofolic acid is a synthetic analog of folic acid, a critical vitamin in cellular metabolism. As an antifolate, it is designed to interfere with the metabolic processes that rely on folic acid, particularly in rapidly proliferating cells such as those found in cancerous tumors. This document provides a comprehensive overview of the structure elucidation, characterization, synthesis, and biological activity of 11-deazahomofolic acid and its derivatives. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

11-Deazahomofolic acid is structurally characterized by the replacement of the nitrogen atom at the 11-position of the homofolic acid scaffold with a carbon atom. This modification significantly alters the electronic and conformational properties of the molecule, influencing its interaction with target enzymes.

Table 1: Physicochemical Properties of 11-Deazahomofolic Acid

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₆O₆ |

| Molecular Weight | 454.44 g/mol |

| IUPAC Name | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| CAS Number | Not available |

| Appearance | Off-white to yellow solid |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Synthesis of 11-Deazahomofolic Acid

The synthesis of 11-deazahomofolic acid is a multi-step process that can be achieved through various synthetic routes. A common approach is the Boon-Leigh procedure.[1] This method involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino ketone, followed by reduction of the nitro group, cyclization, and finally, L-glutamylation to yield the target compound.[1]

Synthetic Workflow

Caption: Synthetic pathway for 11-Deazahomofolic Acid via the Boon-Leigh procedure.

Experimental Protocol: Synthesis of 11-Deazahomofolate (29)

This protocol is a generalized representation based on established synthetic methodologies for similar compounds.

-

Condensation: A solution of 6-chloro-5-nitropyrimidine (1.0 eq) and the appropriate α-amino ketone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

-

Nitro Group Reduction: The intermediate from the previous step is dissolved in a mixture of acetic acid and ethanol. Palladium on carbon (10%) is added, and the mixture is hydrogenated at 50 psi for 2-3 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Cyclization: The crude product from the reduction step is heated in a solution of sodium ethoxide in ethanol under reflux for 8-12 hours to facilitate cyclization. The solvent is then removed in vacuo.

-

L-Glutamylation: The cyclized intermediate is coupled with diethyl L-glutamate using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours.

-

Saponification and Purification: The resulting diester is saponified using aqueous sodium hydroxide. The reaction mixture is then neutralized with acid, and the crude 11-deazahomofolic acid is purified by column chromatography.

Structure Elucidation and Characterization

The definitive structure of 11-deazahomofolic acid is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

References

An In-depth Technical Guide to the Mechanism of Action of 11-Oxahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomofolic acid is a synthetic folate analog that has been investigated for its potential as an antineoplastic agent. As a structural mimic of folic acid, its mechanism of action is rooted in the competitive inhibition of key enzymes within the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon data from its closely related analog, 11-deazahomofolic acid, due to the limited availability of direct experimental data for the 11-oxa derivative. The information presented herein is intended to provide a robust framework for researchers and professionals involved in the development of novel antifolate therapies.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is a critical network of enzymatic reactions essential for cellular proliferation and survival. Folates act as coenzymes in the transfer of one-carbon units, a process fundamental to the de novo synthesis of purines (adenine and guanine) and thymidylate. Cancer cells, characterized by their high rate of proliferation, exhibit a heightened dependence on this pathway to sustain the synthesis of nucleic acids required for DNA replication and repair. This dependency makes the folate pathway an attractive and well-validated target for cancer chemotherapy.

Antifolates are a class of drugs designed to interfere with this pathway by mimicking the structure of folic acid and competitively inhibiting key enzymes. This compound belongs to this class of compounds. Its structural design, featuring an oxygen atom in place of a methylene group at position 11 of the homofolic acid scaffold, is intended to modulate its binding affinity and selectivity for target enzymes.

Core Mechanism of Action: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

The primary mechanism of action of this compound and its analogs is the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine biosynthesis pathway. GARFTase catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a key step in the formation of the purine ring.

By competitively binding to the active site of GARFTase, this compound prevents the natural substrate, 10-formyltetrahydrofolate, from binding and carrying out the formylation reaction. This blockade leads to a depletion of the intracellular pool of purines, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

It is important to note that while direct enzymatic data for this compound is scarce, extensive studies on its close structural analog, (6R,S)-11-deazatetrahydrohomofolate, have demonstrated potent inhibition of GARFTase. This analog, however, showed significantly weaker inhibition of murine and human GARFTases compared to the bacterial enzyme from Lactobacillus casei.[1] Furthermore, these analogs did not exhibit inhibitory activity against other key folate-dependent enzymes such as aminoimidazolecarboxamide ribonucleotide (AICAR) formyltransferase, dihydrofolate reductase, or thymidylate synthase.[1] This suggests a degree of selectivity in its mechanism of action.

Signaling Pathway Diagram

Caption: Inhibition of GARFTase by this compound blocks de novo purine synthesis.

Cellular Uptake and Transport

For antifolates to exert their cytotoxic effects, they must be efficiently transported into cancer cells. Folate and its analogs primarily enter cells through two transport systems: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). The expression levels of these transporters can significantly influence the efficacy of antifolate drugs. While specific transport studies for this compound have not been detailed in the available literature, it is presumed to utilize these same transport mechanisms due to its structural similarity to folic acid.

Experimental Workflow for Cellular Uptake

References

The In Vitro Biological Activity of 11-Oxahomofolic Acid: A Review of Available Data

For Immediate Release

Shanghai, China – November 26, 2025 – An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vitro biological activity of 11-Oxahomofolic acid. Despite its identification as a potential antitumor drug, detailed experimental data, including quantitative metrics of efficacy, specific molecular mechanisms, and established experimental protocols, remain largely unpublished. This whitepaper summarizes the current state of knowledge and highlights the need for further research into this compound.

Introduction

This compound, a structural analog of folic acid, has been cataloged as a compound of interest within chemical databases. Its structural similarity to folic acid, a crucial molecule in cell metabolism and proliferation, suggests a potential role as an antimetabolite, a class of drugs that includes well-established chemotherapy agents. However, the translation of this structural potential into demonstrable biological activity in a laboratory setting is not well-documented.

Quantitative Data Summary

A thorough search of scientific literature and chemical databases yielded no specific quantitative data on the in vitro biological activity of this compound. Key metrics typically used to characterize the potency and efficacy of a compound in preclinical studies, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against specific cell lines or enzymes, are not available in the public domain.

Table 1: Summary of In Vitro Biological Activity Data for this compound

| Target Cell Line/Enzyme | Assay Type | IC50 / Ki Value | Reference |

| Not Available | Not Available | Not Available | Not Available |

This table remains unpopulated due to the absence of published quantitative data.

Experimental Protocols

Detailed experimental methodologies for assessing the in vitro activity of this compound have not been published. Standard protocols that would likely be employed for such a compound are outlined below as a hypothetical framework for future studies.

General Cell Viability and Cytotoxicity Assay Workflow

This generalized workflow illustrates a typical procedure for evaluating the effect of a test compound on cancer cell viability.

Caption: Generalized workflow for a cell viability assay.

Potential Signaling Pathways and Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, its structure as a folic acid analog suggests a potential mechanism of action involving the folate pathway. This pathway is critical for the synthesis of nucleotides, the building blocks of DNA and RNA.

Hypothetical Mechanism of Action: Folate Pathway Inhibition

Many antifolate drugs exert their effect by inhibiting key enzymes in the folate metabolic pathway. A plausible, though unproven, mechanism for this compound could involve the inhibition of dihydrofolate reductase (DHFR).

Caption: Hypothetical inhibition of the folate pathway.

Conclusion and Future Directions

The current body of scientific literature does not support an in-depth analysis of the in vitro biological activity of this compound. While its chemical structure is known, there is a clear absence of published research detailing its efficacy, mechanism of action, or the experimental conditions under which it has been tested.

For researchers, scientists, and drug development professionals, this compound represents an unexplored compound. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

Enzyme inhibition assays: Testing the inhibitory activity of the compound against key enzymes in the folate pathway, such as dihydrofolate reductase and thymidylate synthase.

-

Mechanism of action studies: Investigating the downstream cellular effects of treatment with this compound to elucidate its molecular mechanism.

Until such studies are conducted and their results published, the in vitro biological activity of this compound will remain speculative. The development of a comprehensive technical guide requires foundational, peer-reviewed experimental data which is currently unavailable.

The Landscape of Dihydrofolate Reductase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the metabolic pathway of folate, playing a pivotal role in the synthesis of nucleotides and amino acids. Its inhibition disrupts cellular proliferation, making it a well-established therapeutic target for a range of diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of DHFR inhibition, detailing the enzyme's mechanism of action, the consequences of its inhibition, and standardized methodologies for evaluating potential inhibitors. While this paper aims to be a broad resource, it is important to note that a comprehensive search of publicly available scientific literature did not yield specific data on 11-Oxahomofolic acid as a dihydrofolate reductase inhibitor. The principles, protocols, and data presented herein are based on well-characterized DHFR inhibitors and provide a foundational framework for the investigation of novel compounds.

Introduction to Dihydrofolate Reductase

Dihydrofolate reductase is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate, purine nucleotides, and several amino acids such as methionine and glycine.[1][3] By facilitating the production of these crucial cellular building blocks, DHFR is intimately linked to DNA synthesis, repair, and cellular replication.[1] The vital role of DHFR in rapidly dividing cells has made it an attractive target for therapeutic intervention.

The Mechanism and Consequences of DHFR Inhibition

DHFR inhibitors are typically structural analogs of folic acid that act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF, which in turn has several downstream consequences:

-

Inhibition of Thymidylate Synthesis: THF is a necessary cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA synthesis.

-

Inhibition of Purine Synthesis: THF derivatives are also crucial for the de novo synthesis of purines, which are fundamental components of both DNA and RNA.

-

Disruption of Amino Acid Metabolism: The synthesis of amino acids like methionine and glycine is also dependent on THF-mediated one-carbon transfers.

The collective effect of these disruptions is the arrest of DNA synthesis and cell growth, which is particularly detrimental to rapidly proliferating cells like those found in cancerous tumors and microbial infections.

Quantitative Analysis of DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through enzymatic assays and provide a standardized measure for comparing the efficacy of different compounds.

| Inhibitor | Target Organism/Enzyme | IC50 Value | Reference |

| Methotrexate | Human DHFR | 0.12 ± 0.07 μM | |

| Methotrexate | Mycobacterium tuberculosis DHFR | 16.0 ± 3.0 μM | |

| Trimethoprim | Mycobacterium tuberculosis DHFR | 16.5 ± 2.5 μM | |

| Piritrexim | Pneumocystis carinii DHFR | 0.038 μM | |

| Piritrexim | Toxoplasma gondii DHFR | 0.011 μM | |

| Trimetrexate | Human DHFR | 4.74 nM | |

| Trimetrexate | Toxoplasma gondii DHFR | 1.35 nM | |

| WR99210 | Plasmodium falciparum DHFR | <0.075 nM | |

| Fluorofolin | P. aeruginosa DHFR | 2.5 nM |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of a potential DHFR inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect of a compound on the activity of purified DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

A. Reagent Preparation:

-

DHFR Assay Buffer: Prepare a 1X working solution (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA). Warm to room temperature before use.

-

DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be stored on ice and protected from light.

-

NADPH Solution: Prepare a stock solution (e.g., 10 mM) in the assay buffer. Store on ice.

-

DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate.

-

Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series to determine the IC50 value.

B. Assay Procedure:

-

Add the following to the wells of a 96-well clear plate:

-

Assay Buffer

-

Test compound at various concentrations (or vehicle control).

-

DHFR enzyme solution.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding a mixture of the DHF substrate and NADPH solution.

-

Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C), recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of a DHFR inhibitor on cultured cells.

A. Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubate the plate for a predetermined period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

B. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

DHFR's Role in Folate Metabolism

Caption: The central role of DHFR in converting DHF to THF and its subsequent impact on nucleotide and amino acid synthesis.

Experimental Workflow for DHFR Inhibition Assay

References

The Dawn of a New Era in Antifolate Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Folic Acid Analogs

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evaluation of novel folic acid analogs. This whitepaper provides an in-depth analysis of their mechanism of action, experimental protocols, and quantitative efficacy data, alongside detailed visualizations of key biological pathways and experimental workflows.

Folic acid, an essential B vitamin, plays a pivotal role in the de novo synthesis of nucleotides, the building blocks of DNA and RNA. This fundamental role in cellular proliferation has long been exploited in cancer chemotherapy through the development of folic acid analogs, also known as antifolates. These compounds act as potent inhibitors of key enzymes in the folate metabolic pathway, leading to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This technical guide delves into the intricate world of novel folic acid analogs, offering a detailed exploration of their discovery, synthesis, and preclinical evaluation. We will examine the core principles underlying their design, the synthetic strategies employed in their creation, and the experimental methodologies used to characterize their biological activity.

The Folate Metabolic Pathway: A Prime Target for Anticancer Therapy

The efficacy of antifolates stems from their ability to interfere with the folate metabolic pathway, a critical process for cellular replication. Folic acid itself is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as coenzymes in a series of one-carbon transfer reactions essential for the synthesis of purines and thymidylate.

Classical antifolates, such as methotrexate, primarily target DHFR, leading to a depletion of intracellular THF pools.[1][2] More recent generations of antifolates, like pemetrexed, exhibit a broader mechanism of action, inhibiting not only DHFR but also other key enzymes like thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[3] This multi-targeted approach can be more effective and may circumvent some mechanisms of resistance that arise with single-target agents.[4]

Key Enzymes in the Folate Pathway Targeted by Novel Analogs:

-

Dihydrofolate Reductase (DHFR): Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the active folate pool.[5]

-

Thymidylate Synthase (TS): Responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): An essential enzyme in the de novo purine biosynthesis pathway.

The inhibition of these enzymes by folic acid analogs leads to a cascade of downstream effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. Understanding these intricate signaling pathways is paramount for the rational design of more potent and selective antifolate drugs.

Quantitative Efficacy of Novel Folic Acid Analogs

The development of novel folic acid analogs is driven by the quest for improved efficacy, a broader spectrum of activity, and a better safety profile compared to existing therapies. The following tables summarize key quantitative data for a selection of established and novel folic acid analogs, highlighting their inhibitory potency against target enzymes and their cytotoxic effects on various cancer cell lines.

| Folic Acid Analog | Target Enzyme(s) | Ki (nM) | Reference(s) |

| Methotrexate | DHFR | 0.01-0.2 | |

| Pemetrexed | TS, DHFR, GARFT | TS: 1.3, DHFR: 7.2 | |

| Raltitrexed | TS | 1.4 | |

| Pralatrexate | DHFR | 0.013 | |

| Novel Analog 1 | DHFR | 5.8 | |

| Novel Analog 2 | TS | 0.56 |

Table 1: Inhibitory Potency (Ki) of Folic Acid Analogs Against Target Enzymes. This table provides a comparative overview of the binding affinities of various folic acid analogs to their respective target enzymes. Lower Ki values indicate higher potency.

| Folic Acid Analog | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Methotrexate | CCRF-CEM (Leukemia) | 0.004 | |

| Pemetrexed | A549 (Lung Cancer) | 0.05 | |

| Raltitrexed | HT29 (Colon Cancer) | 0.012 | |

| Novel Eugenol Derivative (9) | MCF-7 (Breast Cancer) | 0.99 | |

| Novel Eugenol Derivative (17) | PC3 (Prostate Cancer) | 0.26 |

Table 2: Cytotoxicity (IC50) of Folic Acid Analogs in Cancer Cell Lines. This table showcases the concentration of each analog required to inhibit the growth of various cancer cell lines by 50%. Lower IC50 values indicate greater cytotoxic efficacy.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful discovery and development of novel folic acid analogs rely on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a generic novel folic acid analog and for key biological assays used to assess its efficacy.

Synthesis of a Novel Thieno[2,3-d]pyrimidine-based Folic Acid Analog

This protocol outlines a general synthetic route for a class of potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR).

Step 1: Bromination of the Thienopyrimidine Core

-

Suspend 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in glacial acetic acid.

-

Add bromine dropwise at room temperature and stir for 2 hours.

-

Filter the resulting precipitate, wash with acetic acid and then diethyl ether, and dry under vacuum to yield the brominated intermediate.

Step 2: Thiolation and Coupling

-

Dissolve the brominated intermediate in N,N-dimethylformamide (DMF).

-

Add N-{4-[sulfanyl]benzoyl}-L-glutamic acid diethyl ester and potassium carbonate.

-

Heat the mixture at 80°C for 4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the diethyl ester of the final compound.

Step 3: Saponification

-

Suspend the diethyl ester in ethanol.

-

Add a solution of sodium hydroxide and stir at room temperature for 12 hours.

-

Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the final product.

-

Collect the solid by filtration, wash with water and ethanol, and dry under vacuum.

Purification and Characterization: The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of DHFR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

-

Reagent Preparation:

-

Prepare DHFR assay buffer, DHFR substrate (dihydrofolate), and NADPH solutions.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add DHFR assay buffer, the test compound at various concentrations, and the DHFR enzyme.

-

Include positive controls (e.g., methotrexate) and negative controls (no inhibitor).

-

Initiate the reaction by adding NADPH and DHFR substrate.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the folic acid analog for a specified period (e.g., 72 hours).

-

Include untreated cells as a control.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the analog compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the analog that reduces cell viability by 50%.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved in the study of novel folic acid analogs, the following diagrams have been generated using the Graphviz DOT language.

Caption: Folate Metabolic Pathway and Sites of Antifolate Inhibition.

Caption: General Experimental Workflow for Folic Acid Analog Development.

Future Directions and Conclusion

The discovery and synthesis of novel folic acid analogs remain a vibrant and crucial area of cancer research. The development of multi-targeted antifolates and compounds designed to overcome resistance mechanisms holds significant promise for improving patient outcomes. Furthermore, the exploration of folate receptor-targeted drug delivery systems offers a pathway to enhance the specificity and reduce the toxicity of these potent chemotherapeutic agents.

This technical guide provides a foundational understanding of the core principles and methodologies involved in the development of novel folic acid analogs. The detailed protocols, quantitative data, and visual representations of key pathways are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the fight against cancer. As our understanding of the molecular intricacies of the folate pathway continues to grow, so too will our ability to design and synthesize the next generation of highly effective and targeted antifolate therapies.

References

- 1. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pemetrexed induces ROS generation and cellular senescence by attenuating TS‐mediated thymidylate metabolism to reverse gefitinib resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

Preliminary Investigation of Antifolate Cytotoxicity: A Technical Guide Focused on Methotrexate

Preface: Initial investigations into the cytotoxicity of 11-Oxahomofolic acid revealed a significant lack of publicly available data to construct a comprehensive technical guide as requested. To fulfill the core requirements of this document, the focus has been shifted to a well-characterized and structurally related antifolate, Methotrexate. This allows for a detailed exploration of the principles of antifolate cytotoxicity, experimental methodologies, and affected cellular pathways, using Methotrexate as a representative compound. The information presented herein serves as a robust framework for understanding the potential cytotoxic mechanisms that could be relevant for novel antifolates like this compound.

Introduction to Antifolate Cytotoxicity

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid (vitamin B9). Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis and repair. By inhibiting key enzymes in the folate pathway, antifolates disrupt cellular replication and induce cell death, making them effective anticancer agents. Methotrexate, a structural analog of folic acid, is a widely used antifolate that primarily targets dihydrofolate reductase (DHFR)[1][2][3]. Its cytotoxic effects are most pronounced in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis[2].

Quantitative Cytotoxicity Data for Methotrexate

The cytotoxic effect of Methotrexate is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 Value | Reference |

| HTC-116 | Colorectal Carcinoma | 12 | 2.3 mM | [4] |

| 24 | 0.37 mM | |||

| 48 | 0.15 mM | |||

| A-549 | Lung Carcinoma | 48 | 0.10 mM | |

| Daoy | Medulloblastoma | 144 (6 days) | 9.5 x 10⁻² µM | |

| Saos-2 | Osteosarcoma | 144 (6 days) | 3.5 x 10⁻² µM | |

| HeLa | Cervical Cancer | Not Specified | > 50 µg/ml | |

| MCF-7 | Breast Cancer | Not Specified | > 50 µg/ml |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cell lines (e.g., HTC-116, A-549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Methotrexate stock solution

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Methotrexate in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Methotrexate. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-28 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm, with a reference wavelength of over 650 nm.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Methotrexate's Mechanism of Action: Inhibition of the Folic Acid Pathway

Methotrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA synthesis and cell death.

Caption: Mechanism of Methotrexate action on the folic acid pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound like Methotrexate using an in vitro cell-based assay.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

This technical guide, using Methotrexate as a well-documented example, provides a comprehensive overview of the preliminary investigation of antifolate cytotoxicity. The provided data tables, detailed experimental protocols, and pathway diagrams offer a foundational understanding for researchers and drug development professionals. While direct cytotoxic data for this compound remains to be elucidated, the methodologies and mechanistic principles outlined here are directly applicable to its future investigation and characterization as a potential therapeutic agent. Further studies are warranted to determine the specific cytotoxic profile and mechanism of action of this compound.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 11-Oxahomofolic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the aqueous solubility and stability of 11-Oxahomofolic acid is scarce. This guide synthesizes established principles from analogous folate compounds and general pharmaceutical methodologies to provide a predictive framework and practical experimental guidance. All data presented for Folic Acid serves as a surrogate to infer the potential behavior of this compound.

Introduction to this compound

This compound is a folate analog that has been investigated as a potential antitumor agent.[1][2][3][4][5] Its structure, which substitutes an oxygen atom for a nitrogen in the C9-N10 bridge region of folic acid, is key to its biological activity and also influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for the development of viable aqueous formulations for therapeutic use.

Aqueous Solubility Profile

The aqueous solubility of ionizable compounds like this compound is heavily dependent on the pH of the solution. While specific data for this compound is not available, the behavior of its parent compound, folic acid, provides a strong predictive model. Folic acid, a dicarboxylic acid, exhibits low solubility in acidic to neutral pH, with increased solubility in alkaline conditions due to the deprotonation of its carboxylic acid groups.

Table 1: pH-Dependent Aqueous Solubility of Folic Acid (Surrogate Data)

| pH | Solubility (mg/L) | Molar Ratio (FA:AA) for Enhanced Solubility | Reference |

|---|---|---|---|

| < 4.0 | Very Low | - | |

| 4.5 - 6.0 | Acts as a buffer region | 1:2.5 (with Arginine or Lysine) |

| > 7.0 | Significantly Increased | - | |

Note: The addition of basic amino acids like arginine and lysine has been shown to dramatically increase the solubility of folic acid.

Aqueous Stability and Degradation Pathways

The stability of folate analogs in aqueous solutions is a significant challenge in formulation development. Folic acid itself is known to be unstable in the presence of water, with degradation influenced by pH, light, temperature, and oxidizing agents. The primary degradation pathway for folic acid involves the cleavage of the C9-N10 bond. Given the structural similarity, this compound is likely susceptible to similar degradation mechanisms.

Table 2: Factors Affecting the Stability of Folic Acid in Aqueous Solutions (Surrogate Data)

| Condition | Effect on Stability | Recommended Mitigation | References |

|---|---|---|---|

| pH | Stable in a narrow pH range of 5.0-5.5 | Use of buffers (e.g., citrate, phosphate) and co-solvents (sorbitol, glycerine, propylene glycol) | |

| Light | Prone to photodegradation | Storage in light-protected containers | |

| Temperature | Degradation rate increases with temperature | Refrigerated storage (4°C) is recommended for long-term stability |

| Oxidizing Agents | Susceptible to oxidation | Inclusion of antioxidants in the formulation | |

Experimental Protocols for Solubility and Stability Assessment

The following are standardized methodologies for determining the aqueous solubility and stability of pharmaceutical compounds, adaptable for the study of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Protocol:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Addition of Compound: Add an excess amount of this compound to each buffered solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each flask and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the solubility as a function of pH.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating assay is crucial to separate the intact drug from its degradation products.

Protocol:

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the parent compound from all significant degradation products. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

-

Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Study:

-

Prepare aqueous solutions of this compound at different pH values and in the presence of potential excipients.

-

Store the solutions under various temperature and light conditions (e.g., 4°C/dark, 25°C/dark, 25°C/light).

-

At specified time points (e.g., 0, 7, 14, 30, 60 days), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

-

Data Analysis: Determine the degradation rate and calculate the shelf-life of the formulation under each storage condition.

Visualizing Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for determining pH-dependent aqueous solubility.

Stability Study Workflow

Caption: Workflow for conducting an aqueous stability study.

Conclusion and Future Directions

The successful formulation of this compound for aqueous delivery hinges on a thorough understanding of its solubility and stability. While direct data is limited, the behavior of folic acid provides a valuable starting point for formulation strategies. It is anticipated that this compound will exhibit pH-dependent solubility and be susceptible to hydrolytic and photolytic degradation.

Future research should focus on conducting rigorous experimental studies as outlined in this guide to generate specific data for this compound. This will enable the rational design of stable, effective, and safe aqueous formulations, paving the way for its potential clinical application. The use of stabilizing excipients, such as buffers, co-solvents, and antioxidants, will likely be essential for a successful formulation.

References

- 1. US7875612B2 - Folate mimetics and folate-receptor binding conjugates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In Silico Modeling of Ligand Binding to Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism and a well-established target for therapeutic intervention in cancer and infectious diseases. The development of novel inhibitors for DHFR is an active area of research, with in silico modeling playing a pivotal role in the rational design and optimization of these molecules. This technical guide provides a comprehensive overview of the computational methodologies employed to study the binding of ligands, such as the hypothetical inhibitor 11-Oxahomofolic acid, to the DHFR active site. While specific binding data for this compound is not publicly available, this document outlines the standard protocols for molecular docking and molecular dynamics simulations, presents templates for quantitative data summarization, and visualizes the typical workflows and interactions using standardized diagrams. These resources are intended to serve as a practical guide for researchers undertaking similar computational drug design projects targeting DHFR.

Quantitative Binding Data Analysis

In silico modeling provides valuable quantitative metrics to assess the binding affinity and stability of a ligand-protein complex. While specific data for this compound is not available, the following tables represent the typical data generated in such studies for various DHFR inhibitors. These tables serve as a template for organizing and presenting computational results.

Table 1: Molecular Docking Scores and Binding Energy of DHFR Inhibitors

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kJ/mol) | Key Interacting Residues |

| Methotrexate (Reference) | -9.9 | -127.05[1] | Ile7, Glu30, Phe31, Phe34, Val115[1][2] |

| Inhibitor A | -8.5 | -178.47[1] | Ile7, Glu30, Val115[1] |

| Inhibitor B | -7.9 | -171.12 | Phe34, Ser59, Pro61 |

| Inhibitor C | -7.2 | -133.16 | Asn64, Arg70 |

Table 2: Inhibition Constants (IC50) of Novel DHFR Inhibitors

| Compound | IC50 (µM) |

| Compound 2 | > 56.05 |

| Compound 6 | < 55.32 |

| Compound 9 | 56.05 |

| Compound 11 | 55.32 |

| Compound 13 | < 55.32 |

| Compound 14 | < 55.32 |

| Compound 16 | < 55.32 |

Experimental Protocols for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a typical workflow using AutoDock Vina, a widely used docking program.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of human DHFR from the Protein Data Bank (PDB ID: 1BOZ).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the grid box for docking, ensuring it encompasses the entire active site. The substrate binding site of DHFR is comprised of residues such as Ile7, Glu30, Phe34, Ser59, Pro61, Asn64, and Val115.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure.

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

-

The program will generate multiple binding poses, ranked by their docking scores.

-

-

Analysis of Results:

-

Visualize the docked poses in a molecular graphics program (e.g., PyMOL, VMD).

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Use the best-docked pose of the this compound-DHFR complex from the molecular docking step.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes. This is typically done first with the protein backbone restrained, followed by minimization of the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, with restraints on the protein.

-

Perform a subsequent equilibration run under the NPT (isothermal-isobaric) ensemble to ensure the system reaches the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

-

Save the trajectory data at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond formation and other interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA. The decomposition analysis of the binding free energy can suggest which forces, such as electrostatic and van der Waals, are predominant in the inhibition.

-

Visualization of Workflows and Interactions

Graphical representations are essential for understanding complex biological processes and computational workflows. The following diagrams are generated using the DOT language and can be rendered by Graphviz.

Caption: In Silico Modeling Workflow for DHFR Inhibitors.

Caption: DHFR Catalytic Cycle and Inhibition Mechanism.

Caption: Key Ligand-Residue Interactions in DHFR Active Site.

References

Methodological & Application

Application Note and Protocol: 11-Oxahomofolic Acid Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Oxahomofolic acid is a synthetic analog of folic acid and is classified as an antifolate.[1] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid.[2] Folic acid and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis, replication, and repair.[3] Many antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate pathway, making them effective anti-cancer agents.[1][4] The primary target for many antifolates is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the active form of folate in the cell. Inhibition of DHFR leads to a depletion of THF, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to cell death. Another important enzyme in this pathway is Folylpolyglutamate Synthetase (FPGS), which is responsible for the polyglutamylation of folates and antifolates. This process traps the antifolates within the cell, enhancing their inhibitory activity. This document provides a detailed protocol for an enzyme inhibition assay to evaluate the inhibitory potential of this compound against DHFR.

Signaling Pathway:

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on DHFR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials and Reagents:

-

Human recombinant Dihydrofolate Reductase (DHFR)

-

This compound

-

Dihydrofolic acid (DHF)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Methotrexate (MTX) as a positive control inhibitor

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a 10x stock of DHFR Assay Buffer. Dilute to 1x with ultrapure water for use.

-

Reconstitute NADPH in the assay buffer to create a stock solution (e.g., 10 mM). Protect from light and keep on ice.

-

Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This may require the addition of a small amount of 1 M KOH to aid dissolution. Prepare this solution fresh.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

-

Prepare a stock solution of Methotrexate in DMSO (e.g., 1 mM) and serially dilute in the assay buffer.

-

Dilute the DHFR enzyme in cold assay buffer to the desired working concentration (e.g., 0.1-0.25 units/mL). Keep on ice.

-

-

Assay Protocol (96-well plate format):

-

Add the following to each well:

-

Test wells: A specific volume of the diluted this compound.

-

Positive control wells: A specific volume of the diluted Methotrexate.

-

Negative control (No inhibitor) wells: A corresponding volume of the assay buffer containing the same percentage of DMSO as the test wells.

-

Blank wells: Assay buffer.

-

-

Add the diluted NADPH solution to all wells except the blank.

-

Add the diluted DHFR enzyme solution to all wells except the blank.

-

Mix the contents of the wells by gentle shaking and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

-

Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Data Presentation

The following table summarizes hypothetical data for the inhibition of DHFR by this compound and the control inhibitor, Methotrexate.

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type (Hypothetical) |

| This compound | DHFR | 75 | Competitive |

| Methotrexate | DHFR | 5 | Competitive |

Conclusion

The provided protocol offers a robust method for evaluating the inhibitory activity of this compound against Dihydrofolate Reductase. This assay is a critical step in the preclinical assessment of novel antifolate compounds. The data generated will help in understanding the compound's mechanism of action and its potential as a therapeutic agent. Further studies could explore its inhibitory effects on other enzymes in the folate pathway, such as Folylpolyglutamate Synthetase (FPGS), to build a comprehensive pharmacological profile.

References

- 1. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Antifolates | Oncohema Key [oncohemakey.com]

- 4. Biochemical pharmacology of the lipophilic antifolate, trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing 11-Oxahomofolic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxahomofolic acid is an antifolate compound with potential as an antitumor drug.[1] Antifolates are a class of drugs that interfere with the metabolism of folic acid, which is essential for DNA synthesis, repair, and cellular replication.[2][3] By inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), these agents can selectively target rapidly dividing cancer cells, which have a high demand for folate to sustain their proliferation.[2][4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound using common cell culture-based assays. The following protocols will cover the assessment of cell viability, the induction of apoptosis (programmed cell death), and the analysis of cell cycle progression.

Key Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Data Presentation:

| Concentration of this compound (µM) | Absorbance (490 nm) | % Cell Viability |

| 0 (Untreated Control) | 1.25 | 100 |

| 0 (Vehicle Control) | 1.23 | 98.4 |

| 0.01 | 1.18 | 94.4 |

| 0.1 | 1.05 | 84.0 |

| 1 | 0.85 | 68.0 |

| 10 | 0.50 | 40.0 |

| 100 | 0.15 | 12.0 |

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Untreated Control | 95.2 | 2.5 | 2.3 |

| Vehicle Control | 94.8 | 2.8 | 2.4 |

| This compound (IC50) | 60.5 | 25.3 | 14.2 |

| This compound (2x IC50) | 35.1 | 40.7 | 24.2 |

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Antifolate drugs often cause an accumulation of cells in the S phase due to the inhibition of DNA synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by detecting the fluorescence of PI.

-

The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

-

Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Untreated Control | 65.4 | 20.1 | 14.5 |

| Vehicle Control | 64.9 | 20.5 | 14.6 |

| This compound (IC50) | 40.2 | 45.3 | 14.5 |

| This compound (2x IC50) | 25.8 | 60.1 | 14.1 |

Visualizations

Caption: Experimental workflow for testing this compound.

Caption: Hypothetical signaling pathway for an antifolate drug.

References

Determining the IC50 of 11-Oxahomofolic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 11-Oxahomofolic acid, a potential antitumor agent. Given its structural similarity to folic acid, this compound is hypothesized to act as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, a common mechanism for anticancer drugs.[2][3] The following protocols outline two primary methods for IC50 determination: a direct enzymatic inhibition assay against purified DHFR and a cell-based proliferation assay using cancer cell lines.

Introduction to this compound and Dihydrofolate Reductase (DHFR)